molecular formula C15H16N2O3S B5769911 methyl 2-[(4-ethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[(4-ethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B5769911
M. Wt: 304.4 g/mol
InChI Key: YZWOVQRVSTYQCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(4-ethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound that belongs to the thiazole family. It is a yellow crystalline powder that is widely used in scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of methyl 2-[(4-ethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is primarily through the inhibition of DPP-4. DPP-4 is an enzyme that breaks down incretin hormones, which are involved in the regulation of glucose metabolism. By inhibiting DPP-4, methyl 2-[(4-ethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate increases the levels of incretin hormones, leading to improved glucose regulation. Additionally, it has been shown to have anti-inflammatory and anti-tumor effects, although the exact mechanism of action for these properties is not fully understood.
Biochemical and Physiological Effects
Methyl 2-[(4-ethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has been shown to have several biochemical and physiological effects. As mentioned earlier, it inhibits DPP-4, leading to increased levels of incretin hormones and improved glucose regulation. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-tumor effects by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 2-[(4-ethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate in lab experiments is its potent inhibitory effect on DPP-4. This makes it a valuable tool for studying the role of DPP-4 in glucose metabolism and other physiological processes. Additionally, it has been shown to have anti-inflammatory and anti-tumor effects, making it a potential candidate for the treatment of various inflammatory and cancerous conditions.
One limitation of using methyl 2-[(4-ethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on certain cell types at high concentrations. Additionally, its inhibitory effect on DPP-4 may have unintended consequences on other physiological processes, which should be taken into consideration when designing experiments.

Future Directions

There are several future directions for the use of methyl 2-[(4-ethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate in scientific research. One potential direction is the development of more potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes. Additionally, its anti-inflammatory and anti-tumor effects could be further explored for the treatment of various inflammatory and cancerous conditions. Finally, its potential toxicity and unintended effects on other physiological processes should be further investigated to ensure its safe use in future research and potential therapeutic applications.
In conclusion, methyl 2-[(4-ethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a valuable chemical compound that has been widely used in scientific research applications. Its potent inhibitory effect on DPP-4, anti-inflammatory and anti-tumor properties make it a potential candidate for the treatment of various physiological conditions. However, its potential toxicity and unintended effects on other physiological processes should be taken into consideration when designing experiments and exploring future directions.

Synthesis Methods

The synthesis of methyl 2-[(4-ethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves the condensation of 4-ethylbenzoyl chloride with 2-amino-4-methylthiazole in the presence of a base. The resulting product is then esterified with methyl chloroformate to obtain the final product. The purity and yield of the product can be improved by recrystallization.

Scientific Research Applications

Methyl 2-[(4-ethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has been widely used in scientific research applications due to its unique properties. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. This makes it a potential therapeutic agent for the treatment of type 2 diabetes. Additionally, it has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various inflammatory and cancerous conditions.

properties

IUPAC Name

methyl 2-[(4-ethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-4-10-5-7-11(8-6-10)13(18)17-15-16-9(2)12(21-15)14(19)20-3/h5-8H,4H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWOVQRVSTYQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[(4-ethylphenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

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